2-(2-Bromoethyl)furan

Übersicht

Beschreibung

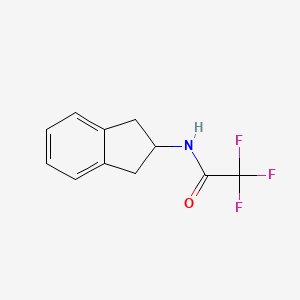

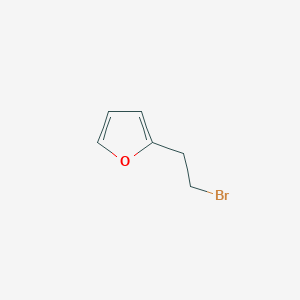

2-(2-Bromoethyl)furan is an organic compound with the molecular formula C6H7BrO . It is also known by other names such as 2-(Bromomethyl)furan .

Synthesis Analysis

The synthesis of furan compounds, including 2-(2-Bromoethyl)furan, has been a topic of interest in recent research . Furan compounds are five-membered aromatic heterocycles containing one oxygen atom and are important building blocks in organic chemistry . Various methods have been developed for the synthesis of furan compounds, including the use of catalysts .Molecular Structure Analysis

The molecular structure of 2-(2-Bromoethyl)furan consists of a five-membered aromatic ring (furan) with a bromomethyl group attached to it . The molecular weight of this compound is 175.02 .Chemical Reactions Analysis

Furan compounds, including 2-(2-Bromoethyl)furan, are known for their reactivity and are used as building blocks in organic chemistry . They can undergo various types of reactions, including oxidation, reduction, and cycloisomerization .Physical And Chemical Properties Analysis

2-(2-Bromoethyl)furan has a boiling point of 72 °C (under a pressure of 16 Torr) and a predicted density of 1.480±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-(2-Bromoethyl)furan and its derivatives, such as 2-Bromo-5-(2-bromo-2-nitrovinyl)furan, exhibit notable antibacterial properties. These compounds show effectiveness against a range of microorganisms including Gram-positive and Gram-negative bacteria, yeasts, and filamentous fungi. Their mechanism involves reactivity with thiol groups, leading to direct protein damage. Notably, the reactivity of these compounds extends to their conversion products, contributing to their prolonged antimicrobial action (Allas et al., 2016).

Corrosion Inhibition

Furan derivatives, including those related to 2-(2-Bromoethyl)furan, are effective as corrosion inhibitors for mild steel in acidic environments. They function even at low concentrations and influence both cathodic and anodic corrosion currents. This suggests their potential in industrial applications where corrosion resistance is crucial (Khaled & El-maghraby, 2014).

Synthetic Chemistry

2-Bromo-3-aroyl-benzo[b]furans, closely related to 2-(2-Bromoethyl)furan, are synthesized for their utility as intermediates in chemical synthesis. The bromo group in these compounds serves as a versatile handle for further chemical modifications, enabling the creation of a wide range of substituted furans, which are valuable in various synthetic routes (Gill et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds like 2-bromofuran has been studied through techniques like electron diffraction and microwave data. These studies are crucial for understanding the fundamental properties of such molecules, which can inform their application in various scientific fields (Belyakov et al., 1985).

Catalysis and Synthesis

2-(2-Bromoethyl)furan derivatives have been explored in catalysis and synthetic applications. For example, gold catalysis has been used to study the impact of different substituents on the furan ring, leading to the synthesis of various compounds. Such research broadens the scope of furan derivatives in organic synthesis (Hashmi et al., 2006).

Safety And Hazards

The safety data sheet for similar compounds indicates that they are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin and eye irritation. They may also cause respiratory irritation and are harmful to aquatic life with long-lasting effects .

Zukünftige Richtungen

The future directions for 2-(2-Bromoethyl)furan and similar compounds lie in the field of biocatalysis, which is seen as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The compounds belonging to the furan platform appear among the best known due to their reactivity . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

2-(2-bromoethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHXHSSXMCLDXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450814 | |

| Record name | Furan, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromoethyl)furan | |

CAS RN |

123217-93-6 | |

| Record name | Furan, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.